4-(4-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
4-(4-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hexylthio group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of a suitable precursor containing the chlorophenyl and hexylthio groups under specific reaction conditions, such as the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-(4-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile may be used to study biological processes and interactions. Its potential as a bioactive molecule can be explored in drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and safety profiles.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of new products with enhanced performance and durability.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
4-(4-Chlorophenyl)-2-(ethylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
4-(4-Chlorophenyl)-2-(propylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Uniqueness: 4-(4-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile stands out due to its longer alkyl chain (hexylthio group) compared to its similar counterparts. This structural difference can influence its physical, chemical, and biological properties, making it unique in its applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-hexylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-2-3-4-5-10-23-18-16(12-20)15(11-17(22)21-18)13-6-8-14(19)9-7-13/h6-9,15H,2-5,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGUBDBLAPKMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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